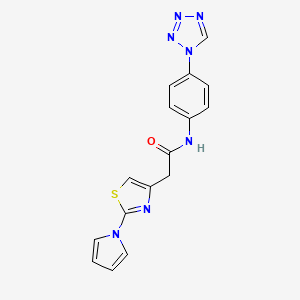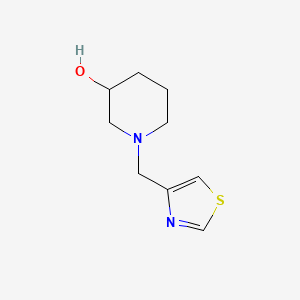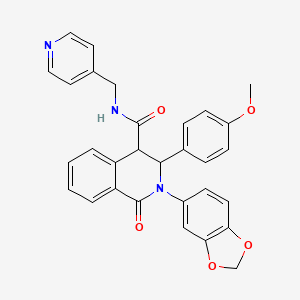
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide, also known as PTAC, is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. PTAC is a thiazole-tetrazole hybrid compound that has shown promising results in the treatment of various diseases. In
Applications De Recherche Scientifique
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide has been found to possess antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Mécanisme D'action
The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. Inhibition of MMP activity has been linked to the inhibition of tumor growth and metastasis. 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide has been found to possess antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide has also been found to have low toxicity, making it a safe compound for in vitro and in vivo studies. However, one limitation of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide is its limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Orientations Futures
For the study of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide include the development of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide derivatives with improved solubility and potency and investigating its potential in combination with other drugs.
Méthodes De Synthèse
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-aminothiazole with 2-bromo-1-pyrrole followed by the reaction of the resulting compound with 4-aminophenyl tetrazole. The final product is obtained by reacting the intermediate with acetyl chloride. The synthesis method has been optimized to ensure high yields and purity of the final product.
Propriétés
IUPAC Name |
2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7OS/c24-15(9-13-10-25-16(19-13)22-7-1-2-8-22)18-12-3-5-14(6-4-12)23-11-17-20-21-23/h1-8,10-11H,9H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSLHCUWVCNULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(11aS)-1,3-dioxo-5-[4-(propan-2-yl)phenyl]-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid](/img/structure/B2781152.png)
![3-(4-bromophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2781153.png)
![benzyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2781156.png)






![methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2781167.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2781170.png)

![4-Methyl-2-(5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2781172.png)
